molecular formula C15H28O2 B12332497 2-(Isopropyl)-5-methylcyclohexyl 2-methylbutyrate CAS No. 53004-93-6

2-(Isopropyl)-5-methylcyclohexyl 2-methylbutyrate

Cat. No.: B12332497
CAS No.: 53004-93-6
M. Wt: 240.38 g/mol
InChI Key: FGHREPYEIHRUKM-UHFFFAOYSA-N
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Description

2-(Isopropyl)-5-methylcyclohexyl 2-methylbutyrate is an organic compound known for its distinctive fruity aroma. It is commonly used in the fragrance and flavor industry due to its pleasant scent, which is reminiscent of pear and apple . This compound is also known for its stability and effectiveness in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropyl)-5-methylcyclohexyl 2-methylbutyrate typically involves the esterification of 2-methylbutyric acid with 2-(Isopropyl)-5-methylcyclohexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The raw materials are fed into the reactor, where they undergo esterification, followed by purification steps such as distillation to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Isopropyl)-5-methylcyclohexyl 2-methylbutyrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Isopropyl)-5-methylcyclohexyl 2-methylbutyrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Isopropyl)-5-methylcyclohexyl 2-methylbutyrate involves its interaction with olfactory receptors in the nasal cavity. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of a fruity aroma. The molecular targets include specific olfactory receptor proteins, and the pathways involved are part of the G-protein coupled receptor (GPCR) signaling cascade .

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 2-methylbutyrate
  • Ethyl 2-methylbutyrate
  • 2-Methylbutyl acetate
  • Geranyl acetate

Uniqueness

2-(Isopropyl)-5-methylcyclohexyl 2-methylbutyrate stands out due to its unique combination of stability, pleasant aroma, and effectiveness in various applications. Unlike some of its similar compounds, it provides a more diffusive and long-lasting scent, making it highly valued in the fragrance industry .

Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-6-12(5)15(16)17-14-9-11(4)7-8-13(14)10(2)3/h10-14H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHREPYEIHRUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(CCC1C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866294
Record name 5-Methyl-2-(propan-2-yl)cyclohexyl 2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53004-93-6, 16409-46-4
Record name 5-Methyl-2-(1-methylethyl)cyclohexyl 2-methylbutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53004-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Validol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016409464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Isopropyl)-5-methylcyclohexyl 2-methylbutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053004936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(isopropyl)-5-methylcyclohexyl 2-methylbutyrate
Source European Chemicals Agency (ECHA)
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